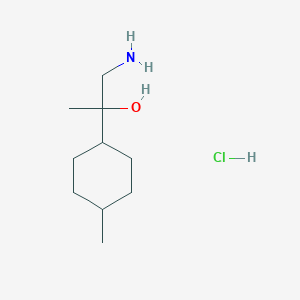

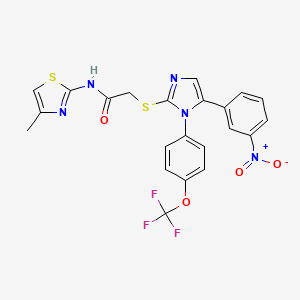

![molecular formula C9H14O2 B2841001 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid CAS No. 1544602-07-4](/img/structure/B2841001.png)

2-(2-Bicyclo[4.1.0]heptanyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . Depending upon the position, number, and identity of the substituent(s), the identity of the tether group, and the nature of the catalytic system, bicyclo[4.1.0]heptenes can undergo a variety of transformations .Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions . The double bond within the skeleton can afford the kinetic opportunity to initiate the ring-opening via a coordination to a metal species .Scientific Research Applications

New Cyclohexylacetic Acid Derivative Discovery

Research has led to the discovery of a new cyclohexylacetic acid derivative from the aerial parts of Emilia sonchifolia. This finding, involving a compound named 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid, highlights the potential of bicyclic compounds in natural product chemistry and the exploration of plant-derived chemical entities for pharmaceutical and agrochemical applications (Shen et al., 2013).

Catalytic Potential in Organic Synthesis

The constrained geometry of bicyclic compounds like 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid has been assessed for its catalytic potential in organocatalytic aldol reactions. Such compounds offer enhanced selectivity and catalytic efficiency in synthesizing complex molecules, which is crucial in the development of pharmaceuticals and fine chemicals (Armstrong et al., 2009).

Photochemical Transformations

The isomerization of Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclo[2.2.1.02,6·03,5]heptane (quadricyclene) under ultraviolet irradiation showcases the utility of bicyclic compounds in photochemical studies. These transformations are significant in understanding reaction mechanisms and developing photoresponsive materials (Dauben & Cargill, 1961).

Hydrolytic Reactivity and Polymerization

The synthesis and study of the hydrolytic reactivity and polymerization of 2,6- and 2,7-dioxabicyclo[2.2.1]-heptanes reveal the potential of bicyclic compounds in creating novel polymeric materials. Such materials could have applications ranging from biodegradable plastics to high-performance polymers for industrial use (Hall et al., 2007).

Chromic Acid Oxidation Studies

The oxidation of polycyclic alcohols, such as those derived from bicyclo[2.2.1]heptan-2-ols, with chromic acid offers insights into the kinetics and mechanisms of organic reactions. Understanding these processes is fundamental in the field of synthetic organic chemistry and can guide the development of more efficient synthetic routes (Baker & Mason, 1971).

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . These molecules can undergo a variety of transformations, which can be used to produce a variety of new compounds . This suggests potential future directions for research and development in this area.

properties

IUPAC Name |

2-(2-bicyclo[4.1.0]heptanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)5-7-3-1-2-6-4-8(6)7/h6-8H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDZEIOZKVKLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)

![4-(chloromethyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2840924.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2840927.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone](/img/structure/B2840932.png)

![3-(Furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2840934.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2840937.png)

![4-Ethoxy-3-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2840939.png)